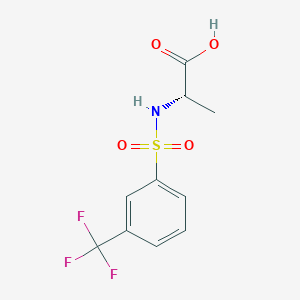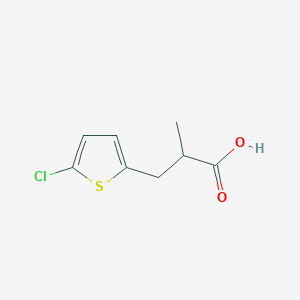
3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid is an organic compound featuring a thiophene ring substituted with a chlorine atom at the 5-position and a propanoic acid moiety at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 5-chlorothiophene-2-carboxylic acid.
Step 1 - Formation of Intermediate: The carboxylic acid group is first converted to an ester using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Step 2 - Alkylation: The ester is then subjected to alkylation using a suitable alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) to introduce the 2-methyl group.
Step 3 - Hydrolysis: The ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.
化学反应分析
Types of Reactions
Oxidation: 3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism by which 3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(5-Bromothiophen-2-yl)-2-methylpropanoic acid: Similar structure but with a bromine atom instead of chlorine.
3-(5-Methylthiophen-2-yl)-2-methylpropanoic acid: Similar structure but with a methyl group instead of chlorine.
3-(5-Nitrothiophen-2-yl)-2-methylpropanoic acid: Similar structure but with a nitro group instead of chlorine.
Uniqueness
3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions compared to its analogs. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions, and can also affect its biological activity by altering its binding properties.
属性
IUPAC Name |
3-(5-chlorothiophen-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-5(8(10)11)4-6-2-3-7(9)12-6/h2-3,5H,4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHNWMBOHSIGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(S1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
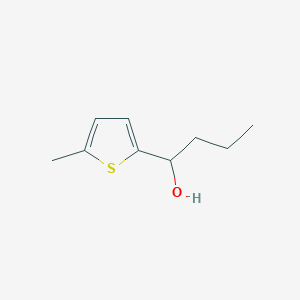

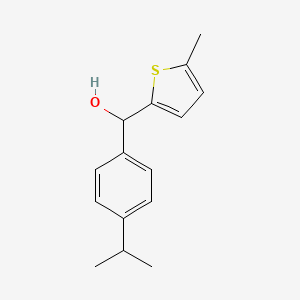
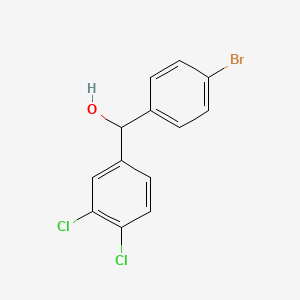
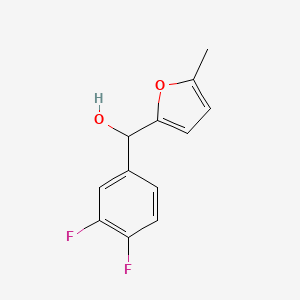
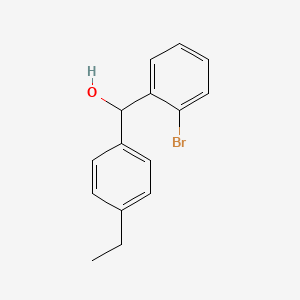
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B7869933.png)
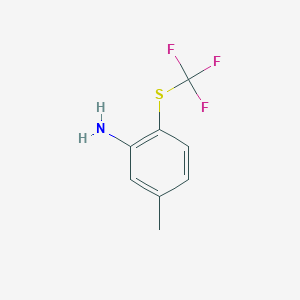
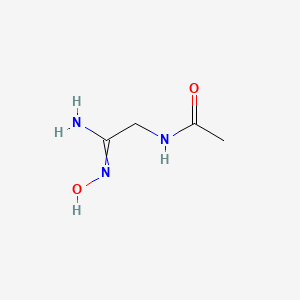
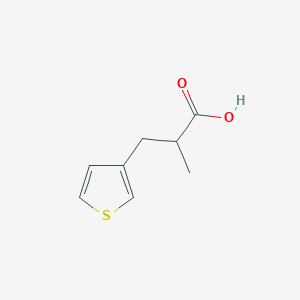
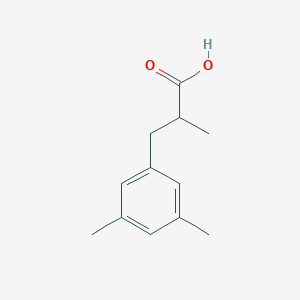
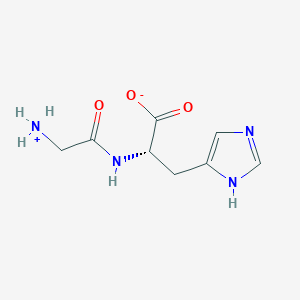
![(2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B7869974.png)
